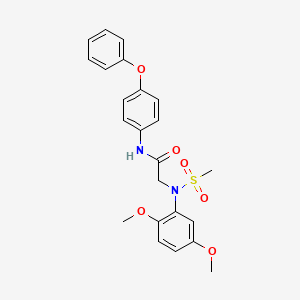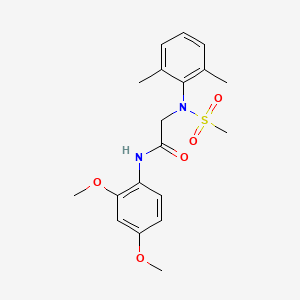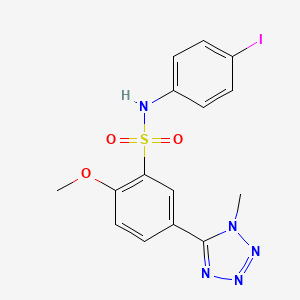![molecular formula C23H31N3O5S B3479637 4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B3479637.png)
4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid
Vue d'ensemble
Description
4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid, also known as DBIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid involves its ability to inhibit the activity of certain enzymes, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These enzymes are involved in cell division and gene expression, respectively, and their inhibition by this compound can lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapeutic, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid for lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a tool for studying the role of specific enzymes in cellular processes, which could lead to a better understanding of disease mechanisms and potential therapeutic targets. Finally, further investigation is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new treatments for a range of diseases and conditions.
Applications De Recherche Scientifique
4-[5-[(diisobutylamino)sulfonyl]-2-(2-furyl)-1H-benzimidazol-1-yl]butanoic acid has been shown to have a range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.
Propriétés
IUPAC Name |
4-[5-[bis(2-methylpropyl)sulfamoyl]-2-(furan-2-yl)benzimidazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S/c1-16(2)14-25(15-17(3)4)32(29,30)18-9-10-20-19(13-18)24-23(21-7-6-12-31-21)26(20)11-5-8-22(27)28/h6-7,9-10,12-13,16-17H,5,8,11,14-15H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGRWKUGGDWYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=CO3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3479556.png)
![ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3479559.png)

![2-[(4-bromobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B3479581.png)
![2-fluoro-N-[4-(4-morpholinylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]benzamide](/img/structure/B3479582.png)




![3-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3479610.png)
![dimethyl 5-[(3-chloro-4-ethoxybenzoyl)amino]isophthalate](/img/structure/B3479614.png)
![dimethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]isophthalate](/img/structure/B3479615.png)
![4-({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)morpholine](/img/structure/B3479642.png)

